3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine
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Overview
Description
3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine is a complex organic compound that belongs to the benzoxepine family. Benzoxepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of chloro, dimethoxyphenyl, and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.
Introduction of Substituents: The chloro, dimethoxyphenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the chloro group can be added via chlorination using reagents like thionyl chloride, while the dimethoxyphenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro, dimethoxyphenyl, and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, and electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine: Lacks the chloro group.
3-Chloro-2-(3,4-dimethoxyphenyl)-1-benzoxepine: Lacks the fluorophenyl group.
3-Chloro-5-(4-fluorophenyl)-1-benzoxepine: Lacks the dimethoxyphenyl group.
Uniqueness
The presence of the chloro, dimethoxyphenyl, and fluorophenyl groups in 3-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClFO3 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-benzoxepine |
InChI |
InChI=1S/C24H18ClFO3/c1-27-22-12-9-16(13-23(22)28-2)24-20(25)14-19(15-7-10-17(26)11-8-15)18-5-3-4-6-21(18)29-24/h3-14H,1-2H3 |
InChI Key |
WBLYUMVVRCPEIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl)OC |
Origin of Product |
United States |
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